N-desmethyl droloxifene is derived from droloxifene, which is a non-steroidal SERM and an analogue of tamoxifen. Droloxifene was developed for the treatment of breast cancer and osteoporosis but was never marketed due to limited efficacy compared to tamoxifen. N-desmethyl droloxifene is classified as a metabolite of droloxifene and shares similar pharmacological properties but with distinct biological activities.
The synthesis of N-desmethyl droloxifene occurs primarily through the metabolic transformation of droloxifene. The process involves the demethylation of the dimethylamino group present in the parent compound. The detailed synthetic route includes:
N-desmethyl droloxifene has a molecular formula of C₂₄H₂₉NO₂, with a molar mass of approximately 375.5 g/mol. Its structure can be represented as follows:
The primary chemical reactions involving N-desmethyl droloxifene include:
N-desmethyl droloxifene acts primarily as an estrogen receptor antagonist in breast tissue while exhibiting agonistic effects in bone tissue. The mechanism includes:
N-desmethyl droloxifene possesses several notable physical and chemical properties:
N-desmethyl droloxifene's primary applications stem from its pharmacological properties:
N-Desmethyl Droloxifene (systematic IUPAC name: 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol) is a bioactive metabolite of the selective estrogen receptor modulator (SERM) Droloxifene (3-hydroxytamoxifen). Its molecular formula is C₂₅H₂₇NO₂, with a molecular weight of 373.49 g/mol [2] [3]. The compound is identified by the CAS Registry Number 83647-33-0 and alternative synonyms include K 106, N-Desmethyl-3-Hydroxytamoxifen, and N-Desmethyldroloxifene [2] [6]. Key identifiers are summarized below:
Table 1: Nomenclature and Identifiers of N-Desmethyl Droloxifene
Property | Value |
---|---|
IUPAC Name | 3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
CAS Number | 83647-33-0 |
Molecular Formula | C₂₅H₂₇NO₂ |
Molecular Weight | 373.49 g/mol |
SMILES | CC/C(=C(/c1ccccc1)\c2cccc(O)c2)/c3ccc(OCCNC)cc3 |
InChI Key | QPHNKIXIKDPNDI-OCOZRVBESA-N |
The structure features a triphenylethylene core with a phenol ring (A-ring), a phenyl ring (B-ring), and a 4-[2-(methylamino)ethoxy]phenyl moiety (C-ring). The methylaminoethoxy side chain lacks the dimethylation present in the parent Droloxifene [6] [10].
Structurally, N-Desmethyl Droloxifene is generated via cytochrome P450-mediated N-demethylation of Droloxifene, resulting in conversion of the tertiary dimethylamino group (-N(CH₃)₂) to a secondary methylamino group (-NHCH₃) [5] [10]. This modification reduces steric bulk and alters electron distribution, potentially enhancing hydrogen-bonding capacity with biological targets [9].
Table 2: Structural Comparison with Related SERMs
Compound | Key Structural Features | Molecular Weight (g/mol) |
---|---|---|
N-Desmethyl Droloxifene | Phenolic A-ring; Methylaminoethoxy side chain (-OCH₂CH₂NHCH₃) | 373.49 |
Droloxifene | Phenolic A-ring; Dimethylaminoethoxy side chain (-OCH₂CH₂N(CH₃)₂) | 387.52 |
Endoxifen (Tamoxifen Metabolite) | Phenolic A-ring; Dimethylaminoethoxy side chain; N-desmethylation on ethyl group | 373.50 |
4-Hydroxytamoxifen | Phenolic A-ring; Dimethylaminoethoxy side chain | 387.52 |
Notably, N-Desmethyl Droloxifene shares near-identical molecular weight and phenolic ring orientation with Endoxifen, a principal active metabolite of Tamoxifen [4] [9]. Both compounds exhibit enhanced estrogen receptor binding affinity compared to their parent drugs due to their phenolic hydroxyl groups, which facilitate critical hydrogen bonding with ERα residues (e.g., Glu353/Arg394) [9] [10]. However, the methylaminoethoxy side chain in N-Desmethyl Droloxifene may confer distinct electrostatic interactions compared to the dimethylated side chains of Endoxifen or 4-Hydroxytamoxifen [5] [9].
N-Desmethyl Droloxifene is a light-tan solid with a melting point of 153–155°C [3]. It requires storage at -20°C under inert atmosphere to prevent degradation, indicating sensitivity to oxidation and/or photoisomerization [3] [6]. The compound exhibits moderate lipophilicity, with a calculated logP value of ~6.2, suggesting limited aqueous solubility. Its phenolic hydroxyl and secondary amine groups provide sites for salt formation, potentially improving solubility in acidic buffers [6].
Stability studies indicate susceptibility to:
Table 3: Physicochemical and Stability Properties
Property | Characteristics |
---|---|
Physical State | Light tan solid |
Melting Point | 153–155°C |
Storage Conditions | Amber vial, -20°C under inert atmosphere |
Solubility | Low in water; soluble in DMSO, ethanol, methanol |
Stability Concerns | Photoisomerization, oxidation, glucuronidation |
N-Desmethyl Droloxifene exists predominantly as the (E)-isomer (trans configuration), which exhibits strong antiestrogenic activity. Commercial standards contain up to 5% of the biologically less active (Z)-isomer (cis configuration) [6]. The E-isomer positions the phenol ring coplanar to the ethylene bond, optimizing ER binding, while the Z-isomer forces steric clashes that disrupt receptor interactions [7] [9].
Metabolism generates a chiral center at the methylene carbon adjacent to the secondary amine. While stereoselective metabolism occurs (favoring R or S enantiomers), most studies utilize racemic mixtures [9]. Computational docking reveals enantiomer-specific hydrogen bonding:
This stereochemical nuance underscores potential differences in potency and off-target effects, though experimental validation for N-Desmethyl Droloxifene enantiomers remains limited.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7